3-Bromobenzo[d]isoxazol-5-amine
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Overview
Description
3-Bromobenzo[d]isoxazol-5-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a benzoisoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzo[d]isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoaniline with hydroxylamine to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzo[d]isoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted benzoisoxazoles.
- Oxidation reactions produce oxides or hydroxylated derivatives.
- Reduction reactions yield amines or other reduced forms .
Scientific Research Applications
3-Bromobenzo[d]isoxazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromobenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Bromobenzo[d]isoxazol-3-amine
- 6-Bromobenzo[d]isoxazol-3-amine
- 3-Methylbenzo[d]isoxazol-5-amine
Comparison: 3-Bromobenzo[d]isoxazol-5-amine is unique due to the position of the bromine atom and the amine group on the isoxazole ring. This specific arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the bromine atom can influence the compound’s reactivity in substitution reactions, while the position of the amine group can affect its binding affinity to biological targets .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromo-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2 |
InChI Key |
IVHHIJFWRGYVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NO2)Br |
Origin of Product |
United States |
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